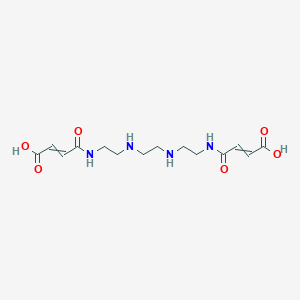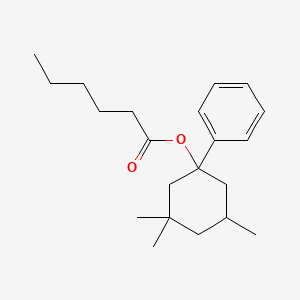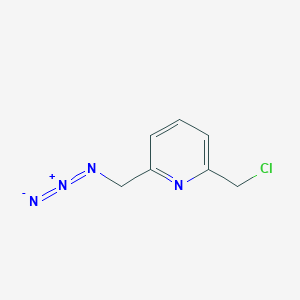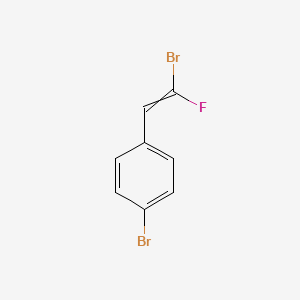![molecular formula C8H14N2O3 B14231568 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 586979-12-6](/img/structure/B14231568.png)
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of maleic anhydride with 2-aminoethanol, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反応の分析
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
作用機序
The mechanism of action of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Pyrrolone derivatives: These compounds have a similar five-membered ring but with different substituents, leading to varied biological properties.
N-substituted carboxylic acid imides: These compounds have a similar imide group but differ in their substituents and applications.
The uniqueness of this compound lies in its specific functional groups and their ability to interact with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
586979-12-6 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.21 g/mol |
IUPAC名 |
1-[2-(2-hydroxyethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c11-6-4-9-3-5-10-7(12)1-2-8(10)13/h9,11H,1-6H2 |
InChIキー |
FGUWQOXFAWOFGC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)



![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)

![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
